molecular formula C11H15ClN2O B12446427 6-benzylpiperazin-2-one HCl

6-benzylpiperazin-2-one HCl

Cat. No.: B12446427
M. Wt: 226.70 g/mol
InChI Key: UJPFALJOGCQJMZ-UHFFFAOYSA-N
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Description

6-Benzylpiperazin-2-one hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzylpiperazin-2-one hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale reactions under controlled conditions. For example, the preparation of 1-benzylpiperazine involves the reaction of piperazine hexahydrate with benzyl chloride in ethanol, followed by purification steps to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Benzylpiperazin-2-one hydrochloride can undergo various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-Benzylpiperazin-2-one hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-benzylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act on the serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction can lead to various physiological effects, including modulation of neurotransmitter levels and receptor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzylpiperazin-2-one hydrochloride is unique due to its specific chemical structure and potential applications. Unlike other piperazine derivatives, it has been studied for its potential therapeutic uses and its ability to interact with specific molecular targets.

Properties

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

6-benzylpiperazin-2-one;hydrochloride

InChI

InChI=1S/C11H14N2O.ClH/c14-11-8-12-7-10(13-11)6-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H

InChI Key

UJPFALJOGCQJMZ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)CN1)CC2=CC=CC=C2.Cl

Origin of Product

United States

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